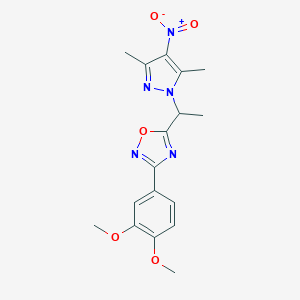![molecular formula C22H18BrFN4O3 B283943 6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, commonly known as ABPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ABPP is a pyrazole derivative that has been synthesized using various methods.
作用機序
ABPP inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. ABPP has also been shown to inhibit the activity of other enzymes, including cyclin-dependent kinase 2 (CDK2) and protein kinase A (PKA).
Biochemical and Physiological Effects:
ABPP has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, the induction of apoptosis in cancer cells, the regulation of insulin signaling, and the promotion of cell differentiation. ABPP has also been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
ABPP has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the activity of multiple enzymes, and its ability to be used in both in vitro and in vivo experiments. However, ABPP also has some limitations, including its high cost and the difficulty of synthesizing it.
将来の方向性
There are several future directions for the study of ABPP, including the development of new ABPP derivatives with improved potency and selectivity, the study of the role of ABPP in the regulation of other cellular processes, and the investigation of the potential use of ABPP in the treatment of other diseases. Additionally, the development of new synthetic methods for ABPP could lead to more efficient and cost-effective production of the compound.
合成法
ABPP can be synthesized using a variety of methods, including the one-pot synthesis method, the Suzuki coupling method, and the Sonogashira coupling method. The one-pot synthesis method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a catalyst. The Suzuki coupling method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenylboronic acid, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenylacetylene, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a copper catalyst.
科学的研究の応用
ABPP has been used in various scientific research applications, including the development of new drugs and the study of enzyme activity. ABPP is a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including insulin signaling, cell differentiation, and apoptosis. ABPP has been shown to be effective in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
特性
分子式 |
C22H18BrFN4O3 |
|---|---|
分子量 |
485.3 g/mol |
IUPAC名 |
6-amino-4-[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18BrFN4O3/c1-11-18-19(15(9-25)21(26)31-22(18)28-27-11)13-7-16(23)20(17(8-13)29-2)30-10-12-3-5-14(24)6-4-12/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
InChIキー |
YUKWGGABJLODLU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OC |
正規SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)


![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283875.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)